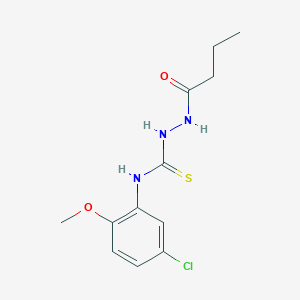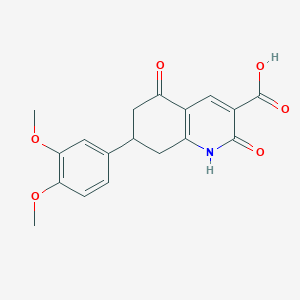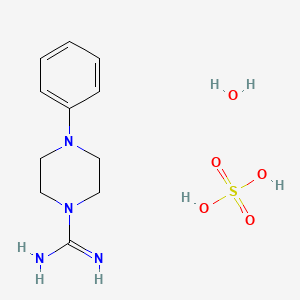
2-butyryl-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide
Übersicht
Beschreibung
2-butyryl-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide, also known as CMH, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to possess a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Wirkmechanismus
The mechanism of action of 2-butyryl-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide is complex and involves multiple pathways. One of the primary mechanisms by which 2-butyryl-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide exerts its effects is through the scavenging of ROS. ROS are highly reactive molecules that can cause damage to cellular structures and disrupt normal cellular signaling pathways. By scavenging ROS, 2-butyryl-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide can prevent oxidative damage and maintain normal cellular function.
In addition to its effects on ROS, 2-butyryl-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide has also been shown to modulate the activity of various enzymes and signaling pathways. For example, 2-butyryl-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide has been found to inhibit the activity of protein kinase C, a key regulator of cellular signaling pathways.
Biochemical and Physiological Effects:
2-butyryl-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide has been found to possess a range of biochemical and physiological effects. In addition to its ROS scavenging activity, 2-butyryl-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide has been shown to modulate the activity of various enzymes and signaling pathways. Studies have also shown that 2-butyryl-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide can induce apoptosis in cancer cells, making it a promising candidate for the development of new cancer therapies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of 2-butyryl-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide is its potent scavenging activity against ROS. This makes it a valuable tool for investigating the role of oxidative stress in various biological processes. In addition, the synthesis method for 2-butyryl-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide has been optimized to produce high yields of pure product, making it suitable for large-scale production.
However, there are also some limitations to the use of 2-butyryl-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide in lab experiments. For example, 2-butyryl-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide is a relatively reactive compound and can potentially react with other molecules in the experimental system. In addition, the effects of 2-butyryl-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide on biological systems can be complex and difficult to interpret, making it important to carefully design experiments to ensure accurate results.
Zukünftige Richtungen
There are many potential future directions for research involving 2-butyryl-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide. One area of interest is the development of new cancer therapies based on the ability of 2-butyryl-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide to induce apoptosis in cancer cells. In addition, further studies are needed to fully understand the mechanism of action of 2-butyryl-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide and its effects on various cellular signaling pathways.
Other potential future directions for research include investigating the effects of 2-butyryl-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide on other biological processes, such as inflammation and immune function. In addition, there is potential for the development of new 2-butyryl-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide derivatives with enhanced activity and specificity for different biological targets.
Conclusion:
In conclusion, 2-butyryl-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide is a valuable chemical compound that has been extensively studied for its potential applications in scientific research. Its potent scavenging activity against ROS and ability to induce apoptosis in cancer cells make it a promising candidate for the development of new therapies. Further research is needed to fully understand the mechanism of action of 2-butyryl-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide and its effects on various biological processes.
Wissenschaftliche Forschungsanwendungen
2-butyryl-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide has been extensively studied for its potential applications in scientific research. One of its primary uses is as a chemical probe to investigate the role of reactive oxygen species (ROS) in various biological processes. 2-butyryl-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide is a potent scavenger of ROS, making it a valuable tool for studying oxidative stress and its effects on cellular signaling pathways.
In addition to its use as a ROS scavenger, 2-butyryl-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide has also been studied for its potential as an anti-cancer agent. Studies have shown that 2-butyryl-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide can induce apoptosis in cancer cells, making it a promising candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
1-(butanoylamino)-3-(5-chloro-2-methoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O2S/c1-3-4-11(17)15-16-12(19)14-9-7-8(13)5-6-10(9)18-2/h5-7H,3-4H2,1-2H3,(H,15,17)(H2,14,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHEAJEBINSESRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NNC(=S)NC1=C(C=CC(=C1)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-fluorobenzylidene)(oxido)amino]-2-methyl-1-phenyl-1-propanone](/img/structure/B4819012.png)
![3-(1,3-benzodioxol-5-yl)-N-[3-(diethylamino)propyl]acrylamide](/img/structure/B4819020.png)

![N~1~-(3-acetylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B4819037.png)
![4-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-5-[1-(4-methyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4819040.png)
![N-(4-fluorophenyl)-3-methyl-6-oxo-1-phenyl-1,4,5,6-tetrahydropyrano[2,3-c]pyrazole-4-carboxamide](/img/structure/B4819043.png)
![4-({[(butylamino)carbonyl]amino}methyl)benzenesulfonamide](/img/structure/B4819050.png)
![4-bromo-N-{2-[(2-furylmethyl)thio]ethyl}benzenesulfonamide](/img/structure/B4819052.png)
![4-[4-(2,4-dichlorobenzyl)-1-piperazinyl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B4819058.png)
![4,4'-[oxybis(4,1-phenyleneimino)]bis(1,1,1-trifluoro-3-buten-2-one)](/img/structure/B4819060.png)

![1-[4-[(4-fluorophenyl)sulfonyl]-2-(4-methoxyphenyl)-1,3-oxazol-5-yl]piperidine](/img/structure/B4819079.png)

![2,2'-[1,2-ethanediylbis(thio)]bis[N-(2-cyanophenyl)acetamide]](/img/structure/B4819103.png)